molecular formula C11H10N2O4 B1581666 Ethyl 4-nitro-1H-indole-2-carboxylate CAS No. 4993-93-5

Ethyl 4-nitro-1H-indole-2-carboxylate

Cat. No. B1581666
CAS RN: 4993-93-5
M. Wt: 234.21 g/mol
InChI Key: LXUABEANNNKOLF-UHFFFAOYSA-N
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Description

Ethyl 4-nitro-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . It plays a crucial role in cell biology and has been used in the preparation of various biologically active compounds . Its empirical formula is C11H11NO2, and it has a molecular weight of 189.21 .


Molecular Structure Analysis

The molecular structure of Ethyl 4-nitro-1H-indole-2-carboxylate comprises a benzene ring fused with a pyrrole ring, forming the indole structure. The indole is substituted at the 2-position with a carboxylate ester group .

Scientific Research Applications

Synthesis of Pyrrolo[2,3-b]indole Ring System

Ethyl 4-nitro-1H-indole-2-carboxylate has been utilized in the synthesis of the pyrrolo[2,3-b]indole ring system. This was observed in a study where a Barton–Zard reaction involving 3-nitro-N-(phenylsulfonyl)indole and ethyl isocyanoacetate resulted in ethyl 8-(phenylsulfonyl)-1,8-dihydropyrrolo[2,3-b]indole-2-carboxylate (Pelkey, Chang, & Gribble, 1996).

One-Step Syntheses of Indole Ring Systems

Another research application of ethyl 4-nitro-1H-indole-2-carboxylate is demonstrated in the one-step syntheses of indole ring systems. A reaction of 1-ethoxycarbonyl-3-nitroindole with ethyl isocyanoacetate, in the presence of DBU, yielded ethyl 4-ethoxycarbonyl-2,4-dihydropyrrolo[3,4-b]indole-3-carboxylate (Pelkey, 1997).

Synthesis of 4H-Furo[3,2-b]indole Derivatives

Ethyl 4-nitro-1H-indole-2-carboxylate also plays a role in the preparation of 4H-furo[3,2-b]indole derivatives. For instance, methyl or ethyl 4H-furo[3,2-b]indole-2-carboxylates were prepared from deoxygenation of methyl or ethyl 5-(2-nitrophenyl)-2-furoates (Tanaka, Yakushijin, & Yoshina, 1979).

Synthesis of Biologically Active Nitroindoles

In bioorganic chemistry, ethyl 4-nitro-1H-indole-2-carboxylate has been used in the synthesis of biologically active nitroindoles. An efficient synthesis of ethyl-4-nitro/5-nitro/6-nitro and 7-nitroindole-2-carboxylates was described, which involved smooth transformation to 1,3,4-oxadiazolyl nitroindoles (Narayana et al., 2005).

Catalytic Hydrogenation Studies

Ethyl 4-nitro-1H-indole-2-carboxylate was involved in catalytic hydrogenation studies. For example, the catalytic hydrogenation of the oxime of ethyl 2-nitrophenylpyruvate yielded a mixture of ethyl indole-2-carboxylate and 3-amino-1-hydroxy-1H-quinolin-2-one (Baxter & Swan, 1967).

Future Directions

Indole derivatives, including Ethyl 4-nitro-1H-indole-2-carboxylate, have diverse biological activities and immense potential to be explored for newer therapeutic possibilities . The investigation of novel methods of synthesis has attracted the attention of the chemical community .

properties

IUPAC Name

ethyl 4-nitro-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c1-2-17-11(14)9-6-7-8(12-9)4-3-5-10(7)13(15)16/h3-6,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXUABEANNNKOLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20300539
Record name Ethyl 4-nitro-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20300539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-nitro-1H-indole-2-carboxylate

CAS RN

4993-93-5
Record name 4993-93-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137501
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 4-nitro-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20300539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
NN Suvorov - Zhurnal Organicheskoi Khimii, 1983 - researchgate.net
SciFinder® Page 1 Page 1 1. Single Step Overview Steps/Stages Notes 1.1 Reactants: 1, Steps: 1, Stages: 1, Most stages in any one step: 1 References E. Fischer's heterogeneous-…
Number of citations: 3 www.researchgate.net
NM Swe - 2017
Number of citations: 4

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